6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
“6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” is a chemical compound that is part of the coumarin family . Coumarins are important structural motifs that occur widely in natural products . They have been the focus of research and development as potential drugs due to their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a coumarin derivative with different substituted aromatic aldehydes . This process is known as reductive amination and uses sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” and similar compounds is determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” and similar compounds include the reaction of a coumarin derivative with different substituted aromatic aldehydes . This reaction produces an imine product, which is then reduced using a mild reducing agent like sodium cyanoborohydride .Scientific Research Applications
Antimicrobial and Antifungal Activity
The synthesis of novel compounds related to "6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one" has shown significant antimicrobial and antifungal activities. For instance, compounds synthesized for their potential in treating microbial infections exhibited considerable inhibitory effects against various bacterial and fungal strains, underlining the chemical's relevance in developing new antimicrobial agents (Mandala et al., 2013).
Anticholinesterase Activity
Research on derivatives of "6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one" has demonstrated their potential as anticholinesterase agents. These compounds have been investigated for their inhibitory activity against butyrylcholinesterase, suggesting their utility in treating diseases characterized by cholinesterase imbalance (Filippova et al., 2019).
Neuroprotective Effects
Some novel pyrano[3,2-c]chromene derivatives bearing the phenylpiperazine moiety, closely related to "6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one," have shown significant neuroprotective effects. These derivatives were evaluated for their protective properties against oxidative stress in neuronal cells, indicating their potential in neuroprotection (Sameem et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have also been explored in the context of organic electronics, particularly in organic light-emitting diodes (OLEDs). The synthesis of coumarin derivatives, incorporating chromen-2-one structures, has led to materials that exhibit desirable photophysical properties for OLED applications, highlighting the versatility of these compounds in both biological and material science domains (Jung et al., 2017).
Antioxidant and Antihyperglycemic Agents
Research into coumarin derivatives containing "6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one" structures has uncovered their potential as antioxidant and antihyperglycemic agents. These compounds have shown promising activity in scavenging free radicals and in managing blood glucose levels, further underscoring their therapeutic potential in oxidative stress and diabetes management (Kenchappa et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that 6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one may also affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one may also have diverse effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
The future directions for research on “6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds could be potential candidates for drug discovery and development .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to exhibit significant antibacterial and antifungal activity, suggesting that it may interact with enzymes or proteins involved in microbial growth and survival .
Cellular Effects
Given its antimicrobial activity, it is likely that this compound affects various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is not completely understood. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, docking studies with the crystal structure of oxidoreductase protein organisms have shown that the enzyme-inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Temporal Effects in Laboratory Settings
Given its stability and degradation patterns, it is likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies .
Properties
IUPAC Name |
6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-7-8-20-19(13-16)17(14-21(24)25-20)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFXMRAFAJLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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